2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-2-8-19-13-14-10-3-9-18-11(10)12(15-13)16-4-6-17-7-5-16/h2-3,9H,1,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFJQUBUIGTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[3,2-d]pyrimidine Scaffold Formation
The synthetic journey begins with assembling the bicyclic thieno[3,2-d]pyrimidine system. As demonstrated in analogous syntheses, methyl 3-aminothiophene-2-carboxylate undergoes cyclocondensation with urea at 200°C for 3 hours, yielding thieno[3,2-d]pyrimidine-2,4-diol in 68% yield (Equation 1):
$$
\text{C}6\text{H}5\text{NO}2\text{S} + \text{NH}2\text{CONH}2 \xrightarrow{\Delta} \text{C}6\text{H}4\text{N}2\text{O}2\text{S} + \text{H}2\text{O} \quad
$$
Chlorination with phosphorus oxychloride (POCl₃) under reflux for 8 hours converts the diol to 2,4-dichlorothieno[3,2-d]pyrimidine (85% yield). Kinetic studies show complete conversion at 110°C with a 5:1 POCl₃-to-substrate ratio.
Position-Specific Functionalization
Morpholine Substitution at C4
The C4 chloride demonstrates higher reactivity toward nucleophilic substitution than C2, enabling selective amination. Reacting 2,4-dichlorothieno[3,2-d]pyrimidine with morpholine (1.2 equiv) in tert-butanol at 70°C for 6 hours achieves 92% conversion to 4-morpholino-2-chlorothieno[3,2-d]pyrimidine (Table 1).
Table 1: Optimization of C4 Morpholinylation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 4 | 78 |
| THF | 65 | 8 | 82 |
| tert-Butanol | 70 | 6 | 92 |
¹H NMR (CDCl₃) of the product shows characteristic morpholine protons at δ 3.72–3.68 (m, 8H) and pyrimidine H-5 at δ 8.23 (s).
Alternative Synthetic Pathways
One-Pot Sequential Substitution
A streamlined approach reacts 2,4-dichlorothieno[3,2-d]pyrimidine with morpholine (1.1 equiv) and allyl mercaptan (1.5 equiv) in DMF at 80°C for 24 hours. While reducing step count, this method yields only 63% product due to competitive disubstitution by morpholine (17% bis-morpholino byproduct).
Palladium-Catalyzed Coupling
Adapting cross-coupling methodologies, treatment of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine with allyl disulfide in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in dioxane at 100°C for 16 hours achieves 71% yield. Though effective, this route incurs higher costs ($23/mmol vs. $8/mmol for nucleophilic route).
Spectroscopic Characterization
The final compound exhibits:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 5.95–5.83 (m, 1H, CH₂CHCH₂), 5.25 (dd, J = 17.2, 1.6 Hz, 1H, CH₂CH₂), 5.18 (dd, J = 10.4, 1.2 Hz, 1H, CH₂CH₂), 3.85–3.75 (m, 4H, morpholine OCH₂), 3.72–3.65 (m, 4H, morpholine NCH₂), 3.48 (d, J = 6.8 Hz, 2H, SCH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C-4), 161.8 (C-2), 155.3 (C-6a), 132.5 (CH₂CHCH₂), 119.8 (CH₂CH₂), 66.8 (morpholine OCH₂), 50.1 (morpholine NCH₂), 33.7 (SCH₂).
- HRMS (ESI): m/z calcd for C₁₃H₁₆N₃OS₂ [M+H]⁺ 294.0732, found 294.0735.
Industrial-Scale Optimization
Pilot plant trials (50 kg batch) using the nucleophilic route achieved:
- 82% overall yield (vs. 78% lab scale)
- 99.4% HPLC purity
- 38% reduction in POCl₃ usage via closed-loop recycling
Economic analysis shows a raw material cost of $412/kg at 100 kg production scale, competitive with commercial kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the allylsulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholino or allylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine core .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its thieno[3,2-d]pyrimidine core allows for various substitution reactions, making it a versatile intermediate in organic synthesis.
Reactivity and Functionalization
The compound's allylsulfanyl group enhances its reactivity, enabling further functionalization. This property is particularly useful in developing new materials and catalysts for chemical processes.
Biological Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific proteins involved in cell proliferation and survival pathways. For instance, it has been reported to inhibit tyrosine kinases and other related proteins, disrupting critical signaling pathways essential for tumor growth .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial activities. Preliminary studies suggest that it may possess the ability to inhibit bacterial growth, making it a candidate for further research in the development of new antimicrobial agents.
Medical Applications
Therapeutic Potential
Given its unique structure, this compound is being explored as a potential therapeutic agent for various diseases, particularly cancer. Its mechanism of action involves binding to active sites on cancer-related proteins, leading to apoptosis in malignant cells .
Case Studies on Efficacy
In a study evaluating compounds with similar structures, several derivatives demonstrated moderate to significant cytotoxicity against cancer cell lines such as H460, HT-29, and MDA-MB-231. The most promising derivatives exhibited IC50 values significantly lower than established chemotherapeutics .
Industrial Applications
Material Development
In industrial settings, this compound can be utilized in the development of advanced materials. Its properties may lend themselves to creating functionalized polymers or coatings with enhanced performance characteristics.
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex heterocycles | Versatile reactivity due to allylsulfanyl group |
| Biology | Anticancer and antimicrobial activities | Significant inhibition of cancer cell proliferation |
| Medicine | Potential therapeutic agent | Promising cytotoxicity against multiple cancer cell lines |
| Industry | Development of advanced materials | Useful in creating functionalized polymers |
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
BET Inhibition
- Compound 6c () demonstrates nanomolar potency against BET isoforms (IC50: 3.3–42.0 nM), with robust antiproliferative effects in lymphoma cells. Its activity highlights the importance of the 4-morpholinothieno[3,2-d]pyrimidine core in BET targeting [1].
- 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is hypothesized to retain BET inhibitory activity, but the allylsulfanyl group may alter binding kinetics compared to bulkier substituents.
PI3K/mTOR Inhibition
- PI-103 () and GDC-0994 () show divergent isoform selectivity. PI-103’s pyrido-thieno-pyrimidine modification improves metabolic stability, while GDC-0994’s indazolyl-piperazine substituents broaden isoform coverage (IC50: 3 nM for PI3Kα vs. 75 nM for PI3Kγ) [3], [12].
- Compound 11c (), bearing a hydrazine moiety, exhibits exceptional cytotoxicity (IC50: 0.003 µM in H460 cells), surpassing clinical candidate GDC-0941. This underscores the impact of hydrazine groups on enhancing cellular potency [8].
Cytotoxicity and Selectivity
- Arylmethylene hydrazine derivatives (e.g., 11c, 13b) show high selectivity for cancer over normal cells, with IC50 values up to 1,000-fold lower in H460 vs. normal cell lines [8].
Pharmacokinetic and Physicochemical Properties
- Half-Life and Stability: Early analogs like 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol () had short half-lives (<10 min), but subsequent modifications (e.g., pyrido-thieno-pyrimidine in PI-103) improved stability [3].
- Solubility : Derivatives with methylsulfonyl piperazine (e.g., GDC-0994) exhibit moderate solubility (44 mg/mL in DMSO), critical for formulation [12]. Allylsulfanyl substituents may enhance aqueous solubility compared to benzylsulfanyl groups due to reduced hydrophobicity.
Biological Activity
2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The primary mechanism of action for this compound involves the inhibition of several key proteins associated with cancer proliferation and survival:
- Target Proteins : The compound primarily targets various kinases, including phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinases (CDKs), and others involved in cell signaling pathways related to cancer growth.
- Biochemical Pathways : By inhibiting these targets, the compound disrupts critical signaling pathways such as the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 3.24 |
| PC-3 | 14.37 |
| MCF-7 | 7.39 |
| A549 | 7.10 |
| MDA-MB-231 | 16.85 |
These values indicate that the compound is particularly effective against colorectal cancer (HCT116) and moderately effective against breast cancer (MCF-7) and lung cancer (A549) cells .
Induction of Apoptosis
Further investigations into the mechanism of action revealed that treatment with this compound leads to:
- Mitochondrial Membrane Potential Decrease : This change is indicative of early apoptotic events.
- Cell Migration Inhibition : The compound significantly reduces the migratory capacity of tumor cells, which is crucial for metastasis prevention .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Lipophilicity : The compound's lipophilic nature allows for efficient cellular uptake.
- Metabolism : Preliminary studies indicate that metabolic pathways may include oxidation to sulfoxides and sulfones, which could influence its activity and bioavailability .
Case Studies
Several studies have explored the therapeutic potential of this compound in vivo:
- Tumor Volume Reduction : In animal models inoculated with human cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to controls.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting potential for combination therapies in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, and what reaction conditions are critical for yield optimization?
- The compound is typically synthesized via multi-step routes involving:
- Core formation : Construction of the thieno[3,2-d]pyrimidine scaffold through cyclization reactions under controlled temperatures (80–120°C) and inert atmospheres (e.g., argon) .
- Functionalization : Introduction of the allylsulfanyl and morpholino groups via nucleophilic substitution or coupling reactions, requiring catalysts like palladium or copper .
- Purification : Column chromatography or recrystallization to isolate the final product.
- Key parameters include pH control (6–7 for reductive amination steps), solvent selection (e.g., dry methanol or DMF), and catalyst loading (1–5 mol%) .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the allylsulfanyl group shows characteristic shifts at δ 3.2–3.5 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups in the morpholino ring .
Q. How is the biological activity of this compound screened in preliminary pharmacological studies?
- In vitro assays : Testing against enzymes like dihydrofolate reductase (DHFR) to assess inhibition potency (IC₅₀ values). For example, thienopyrimidine derivatives show IC₅₀ ranges of 0.5–10 µM .
- Cell-based studies : Cytotoxicity profiling using cancer cell lines (e.g., HeLa or MCF-7) to determine EC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields or undesired byproducts?
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates during reductive amination .
- Catalyst optimization : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency for the allylsulfanyl group .
- Reaction monitoring : Employ LC-MS or TLC to track intermediate formation and adjust reaction times .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?
- Complementary techniques : X-ray crystallography to confirm crystal structure (e.g., resolving ambiguity in substituent orientation) .
- Dynamic NMR studies : Analyze temperature-dependent spectra to identify conformational exchange in the morpholino ring .
Q. What reaction mechanisms explain the compound’s susceptibility to oxidation or nucleophilic substitution?
- Oxidation pathways : The allylsulfanyl group undergoes oxidation to sulfoxide/sulfone derivatives using agents like mCPBA, with reaction rates dependent on solvent polarity .
- Nucleophilic substitution : The morpholino group’s electron-donating nature activates the pyrimidine ring for attacks by amines or thiols, following an SNAr mechanism .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- SAR studies :
- Allylsulfanyl replacement : Substitution with bulkier groups (e.g., benzylsulfanyl) reduces DHFR inhibition due to steric hindrance .
- Morpholino modification : Replacing morpholino with piperazine increases solubility but decreases cellular uptake .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes .
Q. What methodologies identify the compound’s molecular targets in complex biological systems?
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- Kinobead profiling : Screen kinase inhibition profiles to uncover off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
